molecular formula C23H20N2O3S B2695627 N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide CAS No. 375350-36-0

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide

Katalognummer B2695627
CAS-Nummer: 375350-36-0
Molekulargewicht: 404.48
InChI-Schlüssel: VKGFHXJHHFHCJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide, also known as L-732,138, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin regulation.

Wirkmechanismus

The mechanism of action of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the inhibition of DPP-IV, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon secretion, and enhance glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide include improved glucose tolerance, increased insulin secretion, enhanced insulin sensitivity, and reduced hepatic glucose production. Moreover, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on glucose metabolism and insulin regulation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide in lab experiments include its high potency and specificity for DPP-IV inhibition, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using this compound include its relatively high cost and the potential for off-target effects on other enzymes or receptors.

Zukünftige Richtungen

There are several future directions for the research on N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide. One direction is to investigate the long-term effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and insulin sensitivity in animal models and human subjects. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, the development of new DPP-IV inhibitors with improved potency, selectivity, and safety profiles is an ongoing area of research.

Synthesemethoden

The synthesis method of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the condensation of 6-methyl-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbaldehyde with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been widely used in scientific research as a tool to study the role of DPP-IV in glucose metabolism and insulin regulation. This compound has been used to investigate the effects of DPP-IV inhibition on glucose tolerance, insulin secretion, and insulin sensitivity in animal models and human subjects. Moreover, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been used in the development of new drugs for the treatment of type 2 diabetes mellitus.

Eigenschaften

IUPAC Name

N-[(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-16-12-13-21-19(14-16)22(17-8-4-2-5-9-17)20(23(26)25-21)15-24-29(27,28)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGFHXJHHFHCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.